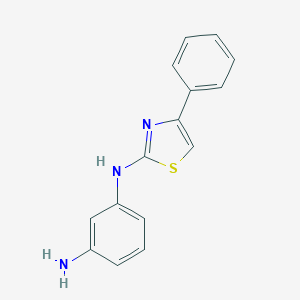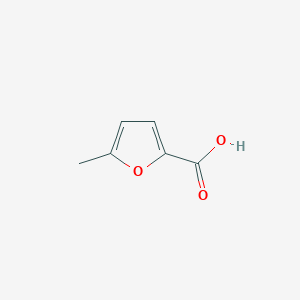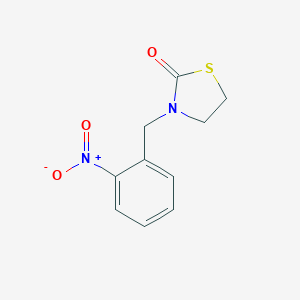
3-(2-Nitrophenylmethyl)-2-thiazolidinone
Übersicht
Beschreibung
3-(2-Nitrophenylmethyl)-2-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(2-Nitrophenylmethyl)-2-thiazolidinone have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals. It has also been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Nitrophenylmethyl)-2-thiazolidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit multiple therapeutic properties, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Nitrophenylmethyl)-2-thiazolidinone. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action and optimize the compound's pharmacological properties. Additionally, the development of novel synthetic routes and analogs may lead to the discovery of more potent and selective compounds. Finally, the use of advanced techniques such as molecular modeling and structural biology may provide insights into the compound's interactions with target proteins and aid in drug design.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenylmethyl)-2-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities. The compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
136499-29-1 |
|---|---|
Produktname |
3-(2-Nitrophenylmethyl)-2-thiazolidinone |
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
InChI-Schlüssel |
REJNNJJROLKACD-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
Andere CAS-Nummern |
136499-29-1 |
Synonyme |
3-(2-nitrophenylmethyl)-2-thiazolidinone RGH 5702 RGH-5702 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


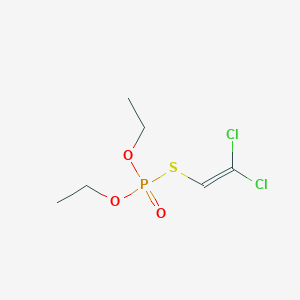

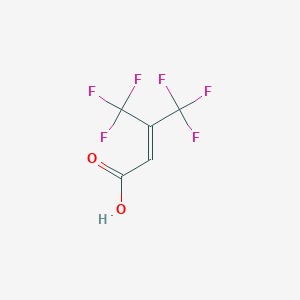
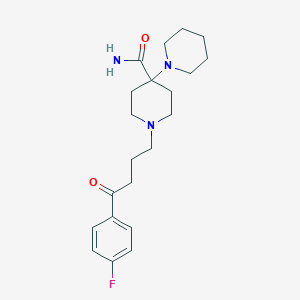


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

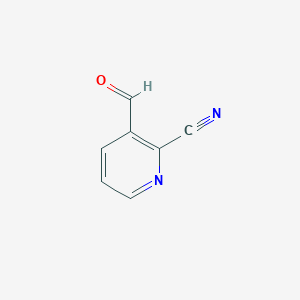
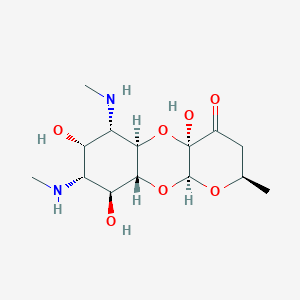
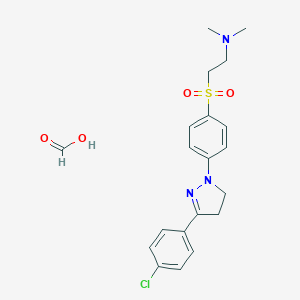
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
